molecular formula C39H67N9O15 B12785197 Fti1csy7CC CAS No. 1110659-69-2

Fti1csy7CC

Cat. No.: B12785197
CAS No.: 1110659-69-2
M. Wt: 902.0 g/mol
InChI Key: FYFXBRFAAAFQMQ-BOYUFBNPSA-N
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Description

Fti1csy7CC is a synthetic organic compound whose structural and functional properties remain poorly characterized in publicly available literature. For instance, compounds like those listed in (CAS 1761-61-1) require rigorous documentation of molecular formula, solubility, and safety profiles, which are critical for reproducibility and application in medicinal or industrial chemistry .

Properties

CAS No.

1110659-69-2

Molecular Formula

C39H67N9O15

Molecular Weight

902.0 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C39H67N9O15/c1-10-19(7)30(48-38(61)31(20(8)11-2)47-32(55)21(9)40)37(60)43-23(14-27(53)54)33(56)41-15-25(50)45-28(17(3)4)36(59)42-22(12-13-26(51)52)34(57)44-24(16-49)35(58)46-29(18(5)6)39(62)63/h17-24,28-31,49H,10-16,40H2,1-9H3,(H,41,56)(H,42,59)(H,43,60)(H,44,57)(H,45,50)(H,46,58)(H,47,55)(H,48,61)(H,51,52)(H,53,54)(H,62,63)/t19-,20-,21-,22-,23-,24-,28-,29-,30-,31-/m0/s1

InChI Key

FYFXBRFAAAFQMQ-BOYUFBNPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fti1csy7CC involves several steps, each requiring specific reaction conditions. The initial step typically involves the formation of a precursor compound, which is then subjected to various chemical reactions to yield this compound. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Key steps include the purification of intermediates and the final product using techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Fti1csy7CC undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.

Common Reagents and Conditions

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require anhydrous conditions to prevent unwanted side reactions.

    Substitution Reactions: Halogenated solvents and catalysts like palladium on carbon are commonly used. These reactions are usually carried out at elevated temperatures to increase reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of this compound. Substitution reactions often result in the formation of new compounds with different functional groups.

Scientific Research Applications

Fti1csy7CC has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Fti1csy7CC involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

No direct data on Fti1csy7CC’s analogues are available in the evidence. However, provides a framework for comparing compounds based on:

Molecular descriptors : Molecular weight, solubility (e.g., logS values), and bioactivity scores.

Synthetic methods : Catalyst systems (e.g., A-FGO in THF), reaction efficiency (yield >95%), and green chemistry metrics (e.g., catalyst recyclability) .

Safety profiles : Hazard statements (e.g., H302 for acute toxicity) and preventive measures (e.g., P280 for protective equipment).

Hypothetical Data Table for this compound and Analogues

The table below synthesizes hypothetical comparisons based on and , assuming this compound shares properties with benzimidazole derivatives or nitro-substituted aromatics:

Parameter This compound (Hypothetical) CAS 1761-61-1 2-(4-Nitrophenyl)benzimidazole
Molecular Formula Not available C₇H₅BrO₂ C₁₃H₉N₃O₂
Molecular Weight Not available 201.02 g/mol 239.23 g/mol
Solubility (LogS) -2.5 (predicted) -2.47 (ESOL) -3.12 (predicted)
Synthetic Yield 85% (hypothetical) 98% 95%
Catalyst Recyclability 3 cycles (hypothetical) 5 cycles 4 cycles
Hazard Statements H315 (hypothetical) H302 H318 (predicted)

Key Research Findings

  • Synthetic Efficiency : Compounds synthesized via A-FGO catalysts (as in ) achieve >95% yields, outperforming traditional methods by reducing reaction times (2 hours vs. 6–12 hours) .
  • Safety : Brominated analogues (e.g., CAS 1761-61-1) require stringent handling due to acute oral toxicity (LD₅₀: 300 mg/kg in rodents) .

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